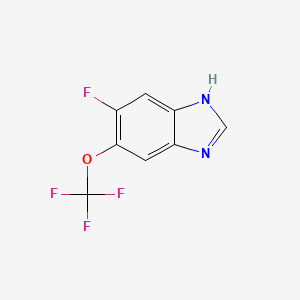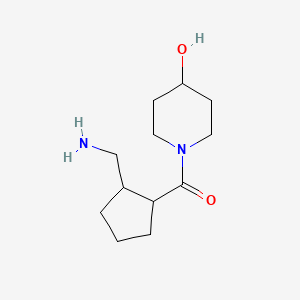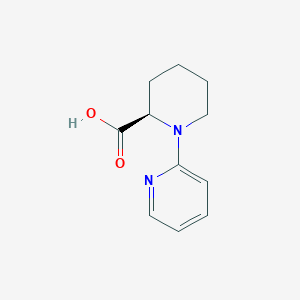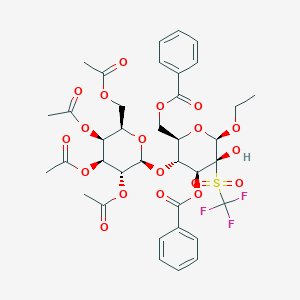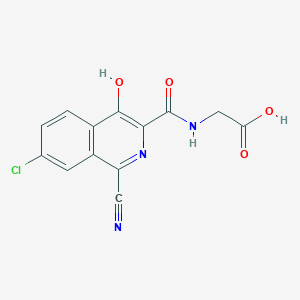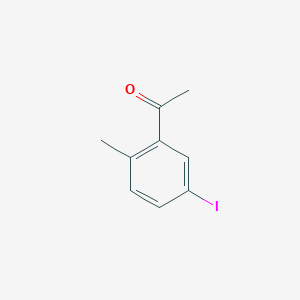
1-(5-Iodo-2-methylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Iodo-2-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H9IO It is a derivative of acetophenone, where the phenyl ring is substituted with an iodine atom at the 5-position and a methyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Iodo-2-methylphenyl)ethan-1-one typically involves the iodination of 2-methylacetophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid (HIO3) or hydrogen peroxide (H2O2). The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium ion, which acts as the electrophile.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Iodo-2-methylphenyl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products:
Substitution: 1-(5-Methoxy-2-methylphenyl)ethan-1-one.
Reduction: 1-(5-Iodo-2-methylphenyl)ethanol.
Oxidation: 1-(5-Iodo-2-methylphenyl)ethanoic acid.
Aplicaciones Científicas De Investigación
1-(5-Iodo-2-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Iodo-2-methylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The carbonyl group can also form hydrogen bonds, further affecting its interactions with biological targets.
Comparación Con Compuestos Similares
- 1-(2-Iodo-5-methylphenyl)ethan-1-one
- 1-(3-Iodo-2-methylphenyl)ethan-1-one
- 1-(4-Iodo-2-methylphenyl)ethan-1-one
Comparison: 1-(5-Iodo-2-methylphenyl)ethan-1-one is unique due to the specific positioning of the iodine and methyl groups on the aromatic ring. This positioning can significantly influence its chemical reactivity and biological activity compared to its isomers. For example, the electronic effects of the substituents can alter the compound’s nucleophilicity and electrophilicity, impacting its behavior in chemical reactions and interactions with biological molecules.
Propiedades
Número CAS |
52107-54-7 |
|---|---|
Fórmula molecular |
C9H9IO |
Peso molecular |
260.07 g/mol |
Nombre IUPAC |
1-(5-iodo-2-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9IO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3 |
Clave InChI |
YYWVZKZBBWUKDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)I)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


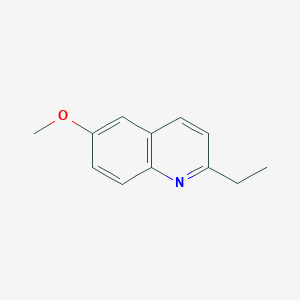


![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide](/img/structure/B12859769.png)
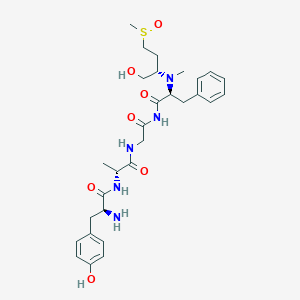
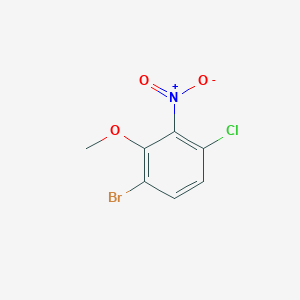
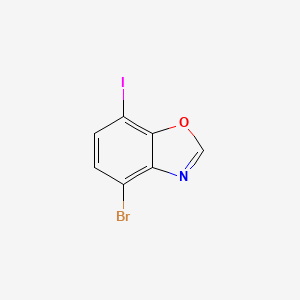
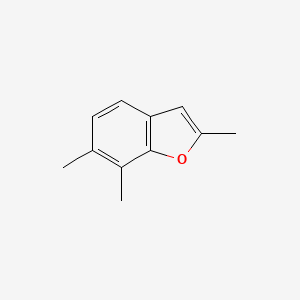
![2-(Bromomethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12859798.png)
